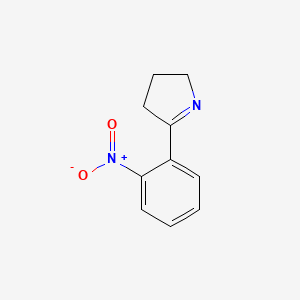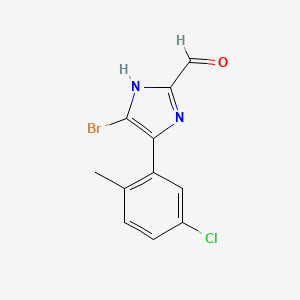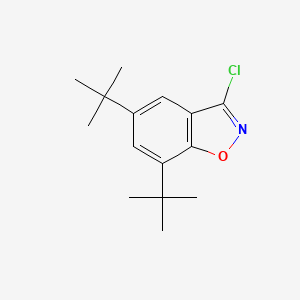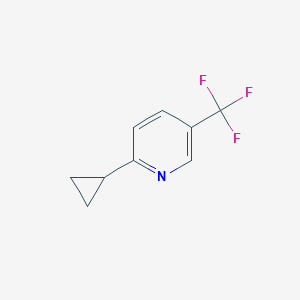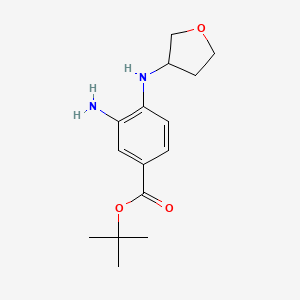
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is an organic compound that features a benzoate ester functional group. This compound is of interest due to its unique structure, which includes both an amino group and a tetrahydrofuran moiety. These structural features make it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the amino group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. The use of automated systems helps in maintaining consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The amino group and the benzoate ester can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate involves its interaction with specific molecular targets. The amino group and the tetrahydrofuran moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 4-((tetrahydrofuran-3-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-4-((tetrahydrofuran-3-yl)amino)benzoate is unique due to the presence of both an amino group and a tetrahydrofuran moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(oxolan-3-ylamino)benzoate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)10-4-5-13(12(16)8-10)17-11-6-7-19-9-11/h4-5,8,11,17H,6-7,9,16H2,1-3H3 |
Clé InChI |
LIAYODHKRWODGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCOC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)

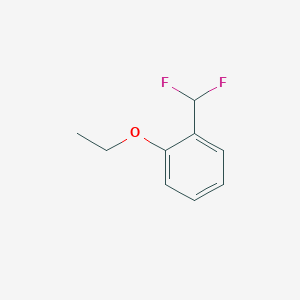
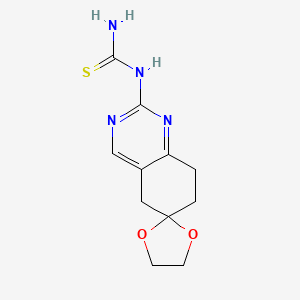
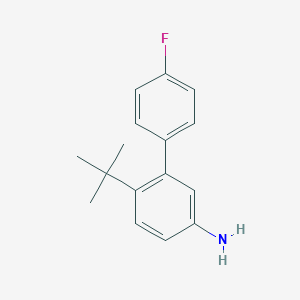
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
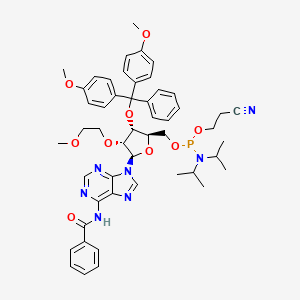
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxyamino]-5-oxopentanoic acid](/img/structure/B13716090.png)
![8-(4-Chlorophenyl)-3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716099.png)
